Product packaging for 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-(Cat. No.:CAS No. 1582-86-1)

3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-

Cat. No.: B13261963
CAS No.: 1582-86-1
M. Wt: 156.11 g/mol
InChI Key: QNXNKBDCYNSXEC-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Context within Pyridine (B92270) Derivatives

3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- belongs to the broad class of heterocyclic compounds known as pyridine derivatives. The core of this molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. Attached to this ring are three key functional groups that define its chemical character: a carboxamide group at the 3-position, a fluorine atom at the 5-position, and a hydroxyl group attached to the amide nitrogen, forming a hydroxamic acid.

The parent compound, 3-Pyridinecarboxamide, also known as nicotinamide (B372718) or niacinamide, is a well-known member of the vitamin B3 family. oecd.org The introduction of a fluorine atom and a hydroxyl group to the amide nitrogen significantly alters the electronic and steric properties of the molecule compared to its parent compound. Fluorine, being the most electronegative element, can profoundly influence the acidity, basicity, and metabolic stability of the molecule. The hydroxamic acid moiety is a known chelator of metal ions and a key feature in the design of various enzyme inhibitors.

Table 1: Chemical Identity of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- and Related Compounds

Compound NameMolecular FormulaMolecular WeightCAS Number
3-PyridinecarboxamideC6H6N2O122.1398-92-0 oecd.org
3-Pyridinecarboxamide, N-hydroxy-N-phenyl-C12H10N2O2214.22437140-94-6 lookchem.com
5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carboxamideC6H5FN2O3172.113975993-41-8
2-Pyridineacetic acid, 3-fluoro-5-hydroxy-C7H6FNO3171.131227579-48-7 chemicalbook.com

Note: Data for 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- is not publicly available, hence related compounds are presented for context.

Rationale for Academic Research Interest in Fluorinated Hydroxamic Acid-Containing Pyridinecarboxamides

The academic interest in compounds like 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- is driven by the strategic combination of its structural motifs. The hydroxamic acid functional group is a well-established pharmacophore known for its ability to chelate metal ions, particularly zinc, which is a critical component in the active sites of many enzymes called metalloenzymes. nih.gov This property has been successfully exploited in the development of various enzyme inhibitors, including histone deacetylase (HDAC) inhibitors, which have applications in cancer therapy. nih.govresearchgate.net

The incorporation of a fluorine atom into organic molecules is a common strategy in medicinal chemistry to enhance various properties. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability. In the context of a pyridine ring, the position of the fluorine atom can significantly modulate the electronic properties of the entire molecule.

Therefore, the combination of a pyridinecarboxamide scaffold, a hydroxamic acid moiety, and a fluorine atom creates a molecule with the potential for potent and selective enzyme inhibition, along with favorable pharmacokinetic properties. Research in this area aims to explore these potential advantages and identify novel therapeutic agents.

Historical Context of Pyridinecarboxamide Research in Medicinal Chemistry

The pyridinecarboxamide scaffold has a long and rich history in medicinal chemistry. The parent molecule, nicotinamide, is a vital nutrient for human health. oecd.org Beyond its role as a vitamin, the pyridinecarboxamide structure has served as a versatile template for the design of a wide range of therapeutic agents.

Historically, modifications of the pyridinecarboxamide core have led to the discovery of drugs with diverse pharmacological activities. These include agents targeting various enzymes, receptors, and ion channels. For instance, pyridine carboxamide derivatives have been investigated as inhibitors of c-Jun NH2-terminal kinases (JNKs), which are implicated in inflammatory and neurological disorders. nih.gov The structural flexibility of the pyridine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of biological activity and physicochemical properties. nih.govresearchgate.net The development of pyridinone-containing compounds, which are structurally related to pyridinecarboxamides, has also yielded a broad spectrum of pharmacologically active agents. frontiersin.org

Scope and Significance of Current Academic Investigations

Current academic investigations into compounds like 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- are likely focused on several key areas. A primary goal is the synthesis and characterization of this and related novel compounds. This involves developing efficient synthetic routes and confirming the chemical structure and purity of the final products.

A significant portion of the research is dedicated to evaluating the biological activity of these compounds. This often involves screening them against a panel of enzymes, particularly metalloenzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and other zinc-dependent enzymes. nih.govmdpi.com The aim is to identify potent and selective inhibitors that could serve as leads for drug development.

Furthermore, researchers are interested in understanding the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the structure, for example, by changing the position of the fluorine atom or altering the substituents on the pyridine ring, researchers can gain insights into the molecular features that are crucial for biological activity. This knowledge is invaluable for the rational design of more effective and safer therapeutic agents. Recent studies have highlighted the importance of pyridine-containing heterocycles in FDA-approved drugs, with a significant number being used in anticancer and central nervous system therapies, further underscoring the relevance of this research. rsc.org The exploration of hydroxamic acid derivatives also continues to be a vibrant area of research, with new hybrids being synthesized and evaluated for a range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FN2O2 B13261963 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- CAS No. 1582-86-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1582-86-1

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

5-fluoro-N-hydroxypyridine-3-carboxamide

InChI

InChI=1S/C6H5FN2O2/c7-5-1-4(2-8-3-5)6(10)9-11/h1-3,11H,(H,9,10)

InChI Key

QNXNKBDCYNSXEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C(=O)NO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 3-Pyridinecarboxamide Core Structure

The formation of the 3-pyridinecarboxamide core, also known as nicotinamide (B372718), is a fundamental step in the synthesis. This can be achieved through two primary approaches: the direct amidation of a pre-existing pyridine-3-carboxylic acid (nicotinic acid) derivative or the construction of the pyridine (B92270) ring system with the carboxamide functionality already incorporated or introduced in a subsequent step.

Amidation Reactions for Carboxamide Formation

The most direct route to the 3-pyridinecarboxamide core involves the amidation of nicotinic acid or its activated derivatives. This transformation is a common and well-established method in organic synthesis. nih.gov Industrially, nicotinamide can be synthesized from nicotinic acid by reaction with ammonia gas at high temperatures, often catalyzed by the presence of ammonium salts. oecd.org Another industrial method involves the hydrolysis of 3-cyanopyridine. oecd.orggoogle.com

For laboratory-scale synthesis, a variety of coupling reagents can be employed to facilitate the reaction between nicotinic acid and an amine source, typically ammonia or a protected hydroxylamine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack. While many catalytic amidation methods have been developed, they are not yet universally adopted for all applications. catalyticamidation.info

A review of direct catalytic amidations highlights several approaches, including the use of boron-based catalysts and organophosphorus catalysts. mdpi.comresearchgate.net However, for the synthesis of the parent 3-pyridinecarboxamide, more traditional methods involving stoichiometric activating agents are often employed due to their reliability and high yields. The choice of coupling agent and reaction conditions is crucial to avoid side reactions and ensure efficient conversion.

Starting MaterialReagent(s)ConditionsProductYield (%)Reference
Nicotinic acidAmmonia gas, Ammonium saltsHigh temperature3-PyridinecarboxamideHigh oecd.org
3-CyanopyridineWater, CatalystHydrolysis3-PyridinecarboxamideHigh oecd.orggoogle.com
Carboxylic AcidsAmines, Pyridine-borane complexesCatalytic (0.2–10 mol%)AmidesHigh researchgate.net

Heterocyclic Ring Construction Approaches

An alternative to functionalizing a pre-existing pyridine ring is to construct the heterocyclic core itself. The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that can be used to generate pyridine derivatives. wikipedia.orgchemtube3d.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgscribd.com The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgyoutube.com

Modifications to the classical Hantzsch synthesis allow for the preparation of unsymmetrical pyridines by performing one or more of the condensation steps prior to the main reaction. baranlab.org This approach offers a versatile route to substituted pyridines, although it may require more steps compared to the direct functionalization of a commercially available starting material. The choice of starting materials in the Hantzsch synthesis directly dictates the substitution pattern on the final pyridine ring. For the synthesis of a 3,5-disubstituted pyridine, this method can be particularly effective. nih.govnih.gov

Reaction NameComponentsKey FeaturesReference
Hantzsch Pyridine SynthesisAldehyde, 2x β-keto ester, Ammonia/Ammonium acetateForms a dihydropyridine intermediate, followed by oxidation to a pyridine. Allows for the synthesis of symmetrically substituted pyridines. wikipedia.orgchemtube3d.comscribd.com
Modified Hantzsch SynthesisStepwise condensation of componentsEnables the synthesis of asymmetrically substituted pyridines. baranlab.org

Introduction of the 5-Fluoro Moiety

The introduction of a fluorine atom at the 5-position of the pyridine ring is a critical step that significantly influences the electronic properties of the molecule. This can be accomplished either by direct fluorination of a suitable pyridine precursor or by utilizing a building block that already contains the fluorine atom.

Direct Fluorination Techniques

Direct C-H fluorination of pyridines has emerged as a powerful tool in medicinal chemistry. However, the regioselectivity of these reactions can be challenging. For 3-substituted pyridines, direct fluorination often occurs at the 2- or 6-position, adjacent to the nitrogen atom. acs.orgscispace.com The use of reagents like silver(II) fluoride (AgF₂) has shown high selectivity for fluorination at the position adjacent to the ring nitrogen. acs.org

Nucleophilic fluorination of pyridines is generally difficult, especially at the meta positions (3- and 5-positions), unless the ring is activated by strong electron-withdrawing groups. nih.gov A novel approach involves the direct fluorination of pyridine N-oxides, which can facilitate fluorination at the meta position. nih.govrsc.org For instance, the fluorination of 3-bromo-4-nitropyridine N-oxide has been shown to produce 3-fluoro-4-nitropyridine N-oxide, which can then be further manipulated. nih.govrsc.org Electrophilic fluorination using reagents like Selectfluor® can also be employed, particularly on activated pyridine systems. mdpi.com

SubstrateFluorinating AgentPosition of FluorinationKey ObservationReference
3-Substituted PyridinesAgF₂2-positionHigh selectivity for the position adjacent to nitrogen. acs.org
3-Bromo-4-nitropyridine N-oxideFluoride ion3-position (meta)Direct fluorination of the N-oxide enables meta-fluorination. nih.govrsc.org
1,2-DihydropyridinesSelectfluor®-Electrophilic fluorination approach. mdpi.com

Utilization of Fluorine-Containing Building Blocks

A more controlled and often higher-yielding approach to obtaining the 5-fluoro-3-pyridinecarboxamide core is to start with a commercially available or readily synthesized fluorine-containing building block. 5-Fluoronicotinic acid is a key intermediate that can be prepared through various synthetic routes. google.comacs.orgacs.org One method involves the oxidation of 3-fluoroquinoline to 5-fluoroquinolinic acid, followed by decarboxylation. google.com Another route starts from 2-amino-3-methylpyridine, which is converted in several steps to 3-methyl-5-fluoropyridine, and then oxidized to 5-fluoronicotinic acid. acs.org

Other useful building blocks include 2-chloro-5-fluoronicotinic acid and its esters, which can be synthesized from 2,6-dichloro-5-fluoronicotinic acid derivatives. google.comgoogle.com The presence of the chloro group at the 2-position allows for further functionalization if needed, or it can be removed through reductive dehalogenation. The use of such pre-fluorinated starting materials circumvents the challenges associated with the regioselectivity of direct fluorination.

Building BlockSynthetic RoutePrecursor(s)Reference
5-Fluoronicotinic acidOxidation and decarboxylation3-Fluoroquinoline google.com
5-Fluoronicotinic acidMulti-step synthesis and oxidation2-Amino-3-methylpyridine acs.org
2-Chloro-5-fluoronicotinic acidSelective dehalogenation2,6-Dichloro-5-fluoronicotinic acid google.comgoogle.com

Formation of the N-hydroxy (Hydroxamic Acid) Group

The final step in the synthesis of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- is the conversion of the carboxylic acid or its derivative into a hydroxamic acid. This transformation is typically achieved by reacting the corresponding carboxylic acid, ester, or acyl chloride with hydroxylamine or a protected hydroxylamine derivative. nih.govnih.goveurjchem.comresearchgate.net

The direct reaction of a carboxylic acid with hydroxylamine often requires a coupling agent to activate the carboxyl group. nih.gov Common coupling agents include carbodiimides like EDCI, often used in combination with an additive such as HOBt, although concerns about the safety of HOBt derivatives have led to the development of alternatives. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or an ester, prior to reaction with hydroxylamine. The reaction of esters with hydroxylamine is a widely used method and can be performed under basic conditions. nih.gov If a protected hydroxylamine, such as O-benzylhydroxylamine, is used, a subsequent deprotection step, typically catalytic hydrogenation, is required to yield the final hydroxamic acid. eurjchem.com

Starting MaterialReagent(s)Key FeaturesReference
Carboxylic AcidHydroxylamine, Coupling Agent (e.g., EDCI)Direct conversion to hydroxamic acid. nih.govnih.gov
EsterHydroxylamine, Base (e.g., KOH, NaOH)A common and effective method for hydroxamic acid synthesis. nih.gov
Acyl ChlorideHydroxylamineHighly reactive, proceeds readily. eurjchem.com
Carboxylic AcidProtected Hydroxylamine (e.g., O-benzylhydroxylamine), Coupling AgentRequires a final deprotection step. nih.goveurjchem.com

Hydroxylamine-Mediated Synthetic Routes

The formation of the N-hydroxy-carboxamide (hydroxamic acid) functional group is most commonly achieved through the reaction of a carboxylic acid derivative with hydroxylamine or its salt. In the context of synthesizing 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-, the primary precursor is typically an activated form of 5-fluoronicotinic acid.

The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the carboxylic acid derivative. The use of a base is often required to deprotonate hydroxylamine hydrochloride, generating the more nucleophilic free hydroxylamine. The general transformation can be represented as the reaction of an ester, such as methyl 5-fluoronicotinate, with hydroxylamine.

A plausible reaction scheme involves the treatment of methyl 5-fluoronicotinate with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide or sodium methoxide in a suitable solvent, such as methanol. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 1: Representative Hydroxylamine-Mediated Synthesis

Reactant 1 Reactant 2 Base Solvent Typical Condition Product
Methyl 5-fluoronicotinate Hydroxylamine hydrochloride Potassium hydroxide Methanol Reflux 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-
5-Fluoronicotinoyl chloride Hydroxylamine Pyridine Dichloromethane 0°C to RT 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-

Multi-Step Synthesis Protocols and Reaction Optimization

The synthesis of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- is inherently a multi-step process, starting from more readily available precursors. researchgate.net A common synthetic pathway begins with a commercially available fluorinated pyridine, which is then functionalized to introduce the required carboxamide group.

A representative multi-step protocol can be outlined as follows:

Oxidation: Starting from a precursor like 5-fluoro-3-methylpyridine, an oxidation reaction (e.g., using potassium permanganate) is performed to convert the methyl group into a carboxylic acid, yielding 5-fluoronicotinic acid.

Esterification: The resulting 5-fluoronicotinic acid is then converted to an ester, such as methyl 5-fluoronicotinate. This step activates the carboxylic acid for the subsequent reaction and is typically achieved using methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux (Fischer esterification).

Hydroxamic Acid Formation: The final step involves the reaction of the methyl ester with hydroxylamine, as described in the previous section, to yield the target compound.

Reagent Stoichiometry: Adjusting the molar ratios of reactants and catalysts.

Solvent Choice: Selecting a solvent that ensures solubility of reactants and facilitates the desired reaction pathway.

Temperature and Reaction Time: Fine-tuning these parameters to ensure complete reaction while minimizing the formation of byproducts.

Catalyst Selection: For steps like esterification or potential cross-coupling reactions, the choice of catalyst is critical.

Work-up and Purification: Developing efficient extraction and purification methods (e.g., crystallization, column chromatography) to isolate the final product in high purity.

Table 2: Illustrative Multi-Step Synthesis Protocol

Step Starting Material Key Reagents Product Purpose
1 5-Fluoro-3-methylpyridine KMnO₄, H₂O 5-Fluoronicotinic acid Introduction of carboxylic acid group
2 5-Fluoronicotinic acid CH₃OH, H₂SO₄ (cat.) Methyl 5-fluoronicotinate Activation of carboxylic acid
3 Methyl 5-fluoronicotinate NH₂OH·HCl, KOH 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- Formation of hydroxamic acid

Application of Modern Synthetic Techniques

To improve the efficiency, sustainability, and speed of synthesis, modern techniques are increasingly applied to the production of complex molecules like 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. mdpi.comdntb.gov.ua This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netmdpi.com

In the synthesis of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-, microwave irradiation can be particularly beneficial for the final step of converting the ester to the hydroxamic acid. researchgate.netresearchgate.net The direct coupling of microwave energy with the polar molecules in the reaction mixture allows for rapid attainment of the required temperature, often reducing reaction times from hours to minutes. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Hydroxamic Acid Formation

Parameter Conventional Heating Microwave-Assisted Synthesis
Heating Method Oil bath, heating mantle Dielectric heating via microwave irradiation
Reaction Time Typically several hours Often 5-30 minutes
Temperature Control Slower response, potential for thermal gradients Precise and rapid temperature control
Yield Variable Often higher due to reduced side reactions
Energy Efficiency Lower Higher

Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are fundamental methods for forming carbon-carbon bonds. organic-chemistry.org They are particularly valuable for synthesizing functionalized aromatic and heteroaromatic compounds. mdpi.commdpi.com

While not directly used to form the hydroxamic acid, Suzuki coupling can be a key strategy for synthesizing the 5-fluoronicotinic acid precursor, especially when starting from different building blocks. For example, a Suzuki coupling reaction could be employed to couple a boronic acid derivative onto a dihalopyridine ring. This approach offers high modularity, allowing for the synthesis of a wide range of substituted pyridine derivatives. organic-chemistry.org

A hypothetical route could involve the Suzuki coupling of 3,5-dibromopyridine with a boronic acid reagent to introduce a functional group that can later be converted to the carboxylic acid, while the second bromine atom is substituted with fluorine in a subsequent step. The mechanism of the Suzuki coupling involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. youtube.com

Table 4: Components of a Typical Suzuki Cross-Coupling Reaction

Component Example Role in Reaction
Aryl/Heteroaryl Halide 3-Bromo-5-fluoropyridine Electrophilic partner
Organoboron Reagent (4-methoxycarbonylphenyl)boronic acid Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Catalyzes the C-C bond formation
Base K₂CO₃, Cs₂CO₃ Activates the organoboron reagent
Solvent Dimethoxyethane (DME), Toluene/Water Provides the reaction medium

Molecular Interactions and Biochemical Mechanisms of Action

Elucidation of Molecular Targets and Signaling Pathways

Research into the inhibitory effects of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- on Poly(ADP-ribose) Polymerase-1 (PARP-1) has not been documented in the reviewed scientific literature. While the broader class of nicotinamide (B372718) derivatives has been investigated for PARP-1 inhibition, specific studies detailing the interaction and inhibitory constants for 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- are not available. Nicotinamide itself is a known inhibitor of PARP-1, functioning as a product inhibitor by binding to the enzyme. This inhibition can play a role in cellular processes such as DNA repair and cell death. However, without direct experimental data for 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-, its specific impact on PARP-1 activity remains uncharacterized.

Table 1: Research Findings on PARP-1 Inhibition by 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-

Parameter Value
IC50 Data not available
Ki Data not available

There is no specific information available in the scientific literature regarding the inhibition of the Sodium Channel NaV1.8 by 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-. While other pyridyl carboxamide derivatives have been explored as potential inhibitors of NaV1.8, a voltage-gated sodium channel implicated in pain signaling, the specific fluorine and N-hydroxy substituted compound has not been a subject of published research in this context. Therefore, its potency, selectivity, and mechanism of action on NaV1.8 channels are unknown.

Table 2: Research Findings on Sodium Channel NaV1.8 Inhibition by 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-

Parameter Value
IC50 Data not available
Selectivity Profile Not determined

The inhibitory activity of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- against 11-beta-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) has not been reported in the available scientific literature. 11β-HSD1 is an enzyme involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic diseases. Although various classes of compounds have been investigated as 11β-HSD1 inhibitors, specific studies on 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- are absent. Consequently, there is no data on its inhibitory concentration or its potential effects on glucocorticoid metabolism.

Table 3: Research Findings on 11β-HSD1 Inhibition by 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-

Parameter Value
IC50 Data not available
In vivo efficacy Not studied

Direct studies on the inhibition of Histone Deacetylases (HDACs) by 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- are not present in the current body of scientific literature. However, the structurally related compound, nicotinamide, is a known inhibitor of class III HDACs, also known as sirtuins. Other nicotinamide derivatives have been synthesized and evaluated as potential inhibitors of zinc-dependent HDACs (Classes I, II, and IV). These derivatives often incorporate a zinc-binding group, a linker, and a cap group to interact with the active site of the HDAC enzyme. The hydroxamic acid moiety, which is structurally similar to the N-hydroxyamide of the subject compound, is a known zinc-chelating group in many potent HDAC inhibitors. Without specific experimental validation for 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-, its HDAC inhibitory profile remains speculative.

Table 4: Research Findings on HDAC Inhibition by Nicotinamide Derivatives (for context)

Compound Class Target HDACs Typical IC50 Range
Nicotinamide Class III (Sirtuins) Micromolar

There is no direct evidence in the scientific literature detailing the inhibitory effects of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- on sirtuins. Sirtuins, which are class III histone deacetylases, are NAD+-dependent enzymes. Nicotinamide, a product of the sirtuin-catalyzed deacetylation reaction, acts as a non-competitive inhibitor of these enzymes. It is believed to do so by binding to a conserved pocket in the enzyme, thereby affecting the binding of NAD+ and inhibiting the deacetylation process. The IC50 values for nicotinamide against various sirtuins typically fall in the micromolar range. While 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- is a derivative of nicotinamide, its specific inhibitory activity against any of the sirtuin isoforms (SIRT1-7) has not been experimentally determined.

Table 5: Research Findings on Sirtuin Inhibition by Nicotinamide (for context)

Sirtuin Isoform Nicotinamide IC50
SIRT1 ~50-100 µM
SIRT2 ~100 µM

Interactions with Receptors and Other Biological Macromolecules

The primary interacting feature of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- is its hydroxamic acid group, a potent metal-binding pharmacophore. mdpi.comunimi.it This suggests a high likelihood of interaction with a range of metalloenzymes beyond IspH.

Table 3: Potential Metalloenzyme Targets for Hydroxamic Acid-Containing Compounds
Potential Target ClassMetal Ion in Active SiteBiological RelevanceReference
Histone Deacetylases (HDACs)Zn²⁺Epigenetic regulation, cancer therapy unimi.itnih.gov
Matrix Metalloproteinases (MMPs)Zn²⁺Tissue remodeling, cancer metastasis researchgate.netmdpi.com
UreaseNi²⁺Bacterial pathogenesis (e.g., H. pylori) nih.govnih.gov

Additionally, like other heterocyclic compounds, 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- may interact with plasma proteins such as human serum albumin (HSA). Studies on related pyrimidine (B1678525) derivatives have shown they can form stable complexes with HSA, a factor that is crucial for a compound's bioavailability and pharmacokinetic profile. mdpi.comnih.gov

Modulation of Key Cellular Processes

The potential enzymatic inhibitory activities of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- would translate into the modulation of several key cellular processes. The specific outcome depends on the engaged biological target.

Cell Cycle Regulation and Proliferation: By inhibiting CDKs, the compound could arrest the cell cycle, preventing cell division. nih.gov This is a primary mechanism for anti-cancer agents, leading to a halt in tumor growth and potentially inducing apoptosis (programmed cell death). nih.gov

DNA Repair and Genomic Stability: Inhibition of NAD+ ADP-ribosyltransferases (PARPs) can impair the DNA damage response. frontiersin.org While this can be detrimental, in cancer therapy it is often exploited to induce synthetic lethality in tumors with existing DNA repair defects.

Inflammatory Response: Through the inhibition of COX-2, the compound could reduce the synthesis of pro-inflammatory prostaglandins. nih.gov This would lead to anti-inflammatory effects, which are beneficial in a variety of disease states. nih.gov

Pathogen Viability: The inhibition of essential pathogen-specific enzymes like IspH or viral RNA polymerase would directly impact the viability and replication of microorganisms. longdom.orgfrontiersin.org This forms the basis of its potential as an antimicrobial or antiviral agent.

Table 4: Summary of Potential Cellular Effects
Inhibited Enzyme/TargetModulated Cellular ProcessPotential Therapeutic Outcome
Cyclin-Dependent Kinases (CDKs)Cell Cycle ProgressionAnticancer (antiproliferative)
NAD+ ADP-ribosyltransferasesDNA Repair, Cell DeathAnticancer
Cyclooxygenase-2 (COX-2)Prostaglandin SynthesisAnti-inflammatory
IspH / RNA PolymeraseIsoprenoid Biosynthesis / Viral ReplicationAntimicrobial / Antiviral

Molecular Recognition and Binding Mode Analysis

The specific interactions of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- with its biological targets are crucial for its activity. Based on its structural similarity to known HDAC inhibitors, its binding mode within the active site of an HDAC enzyme can be postulated.

Hydrogen bonds are critical for the specific and stable binding of a ligand to its protein target. The N-hydroxycarboxamide moiety is a key pharmacophore in many HDAC inhibitors, acting as a chelating group for the zinc ion in the enzyme's active site. nih.gov The hydroxyl and carbonyl oxygen atoms of this group can form strong coordinate bonds with the Zn²⁺ ion. Additionally, the amide proton can act as a hydrogen bond donor to nearby amino acid residues, such as histidine or aspartate, further stabilizing the interaction. The fluorine atom on the pyridine (B92270) ring can also participate in hydrogen bonding, acting as a weak hydrogen bond acceptor.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of the 5-Fluoro Substituent on Biological Activity and Selectivity

The introduction of a fluorine atom at the 5-position of the pyridine (B92270) ring is a critical design element that significantly modulates the compound's physicochemical properties and, consequently, its biological profile. Fluorine is the most electronegative element, and its presence as a substituent exerts a powerful electron-withdrawing effect on the aromatic ring. scirp.orgscirp.org

This inductive effect lowers the electron density of the pyridine ring system, which can have several consequences:

Modulation of pKa: The electron-withdrawing nature of fluorine decreases the basicity of the pyridine nitrogen. This alteration in pKa can influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and ability to interact with target proteins through hydrogen bonding.

Enhanced Binding Interactions: The fluorine atom can participate in favorable electrostatic and dipolar interactions with amino acid residues in a protein's binding pocket. It can also form non-classical hydrogen bonds (C-F···H-X) or interact with aromatic residues, thereby enhancing binding affinity. In some enzyme inhibitors, such as certain histone deacetylase (HDAC) inhibitors, fluoroaromatic linkers have been shown to occupy specific aromatic crevices within the active site, contributing to both potency and selectivity. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

The impact of fluorination is often observed when comparing a fluorinated compound to its non-fluorinated parent analog. For instance, in related series of enzyme inhibitors, the addition of a fluorine atom can lead to a significant increase in potency.

Table 1: Illustrative Impact of 5-Fluoro Substitution on Inhibitory Activity

CompoundR GroupTarget Inhibitory Concentration (IC₅₀, nM)
Analog 1-H150
Analog 2 (5-fluoro)-F35

This table provides hypothetical data based on common trends observed in medicinal chemistry to illustrate the potential effect of fluorination.

Significance of the N-hydroxy Functionality for Target Binding Affinity and Efficacy

The N-hydroxy-carboxamide group (-C(=O)NHOH), also known as a hydroxamic acid or hydroxamate, is a key feature responsible for the compound's mechanism of action against a major class of enzymes: metalloenzymes. Specifically, this moiety is a well-established zinc-binding group (ZBG). nih.gov

Many enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), contain a catalytic zinc ion (Zn²⁺) in their active site. nih.gov The N-hydroxy functionality is crucial for potent inhibition of these enzymes due to its ability to chelate this zinc ion in a bidentate fashion. The oxygen atoms of the carbonyl and the hydroxyl groups coordinate with the zinc ion, effectively displacing a water molecule that is essential for the catalytic reaction (e.g., hydrolysis of an acetyl-lysine substrate in HDACs). This strong interaction anchors the inhibitor within the active site, leading to high binding affinity and potent enzyme inhibition. nih.gov

The efficacy of the N-hydroxy group as a ZBG is a cornerstone of the design of numerous approved and investigational drugs. Its presence in 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- strongly suggests that the compound is designed to target a zinc-dependent enzyme.

Conformational Preferences and Their Correlation with Bioactive Conformations

Amide bonds have a significant barrier to rotation, leading to the existence of planar cis and trans rotamers. The relative orientation of the pyridine ring and the N-hydroxy group is critical for aligning the zinc-binding group correctly within the enzyme's active site. Computational and crystallographic studies on related N-(phenyl)pyridinecarboxamides have shown that the trans conformation is generally more stable. researchgate.net

The bioactive conformation is the specific 3D arrangement the molecule adopts when bound to its biological target. This conformation may or may not be the lowest energy conformation in solution. The pyridine ring and its 5-fluoro substituent are expected to occupy a specific region of the binding pocket, while the N-hydroxy group chelates the zinc ion. The flexibility of the molecule must be sufficient to allow it to adopt this bioactive conformation upon entering the binding site, but pre-organizing the molecule into a shape that closely resembles the bioactive conformation can reduce the entropic penalty of binding and increase affinity.

Effects of Substituent Variations at Other Positions of the Pyridine Ring

Structure-activity relationship studies often involve systematically modifying different parts of a lead compound to map the steric and electronic requirements of the target's binding site. nih.gov For the 3-Pyridinecarboxamide scaffold, variations at positions 2, 4, and 6 can have profound effects on activity.

Position 2 and 6: Substituents at these positions are ortho to the carboxamide linker. Large or bulky groups can cause steric hindrance, potentially forcing the carboxamide group out of planarity with the pyridine ring and disrupting the optimal binding conformation.

Position 4: This position is para to the pyridine nitrogen. Substituents here can exert strong electronic effects on the entire ring system. An electron-donating group (EDG) at this position would increase the basicity of the ring nitrogen, while an electron-withdrawing group (EWG) would decrease it, with downstream effects on binding and properties. researchgate.net

Table 2: Illustrative SAR of Substituent Variations on the Pyridine Ring

Compound AnalogSubstituent at Position 4Substituent at Position 6Relative Potency
Parent (5-fluoro)-H-H1.0
Analog 3-OCH₃ (EDG)-H0.5
Analog 4-Cl (EWG)-H1.2
Analog 5-H-CH₃ (Bulky)0.2

This table provides hypothetical data based on general SAR principles to illustrate the effects of modifying the pyridine ring.

Comparative SAR Studies with Related Pyridinecarboxamide Isomers and Analogs

2-Pyridinecarboxamide (Picolinamide): The proximity of the substituent to the ring nitrogen can allow for intramolecular hydrogen bonding or chelation, which significantly alters its properties and binding modes compared to the 3- and 4-isomers.

3-Pyridinecarboxamide (Nicotinamide): This scaffold, used in the title compound, places the substituent in a meta-position relative to the ring nitrogen. This results in a distinct vector for the substituent, pointing away from the nitrogen, which can be ideal for spanning certain binding sites where the nitrogen acts as a hydrogen bond acceptor and the substituent occupies a separate pocket.

4-Pyridinecarboxamide (Isonicotinamide): Here, the substituent is in a para-position, directly opposite the ring nitrogen. This creates a more linear geometry and allows for electronic effects to be transmitted directly across the ring between the nitrogen and the substituent.

The choice of the 3-pyridinecarboxamide scaffold for 5-fluoro-N-hydroxy-3-pyridinecarboxamide was likely a deliberate decision based on the specific topology of the intended target's active site, which could best accommodate the spatial arrangement of the functional groups provided by this particular isomer. nih.gov

Preclinical and in Vitro Biological Evaluation Methodologies

Quantitative Enzyme Inhibition Assays and Kinetic Characterization

To determine the potential of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- as an enzyme inhibitor, a series of quantitative assays would be performed. These studies are crucial for understanding the compound's mechanism of action at a molecular level.

Determination of Half-maximal Inhibitory Concentration (IC50)

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. It represents the concentration of the compound required to inhibit the activity of a specific enzyme by 50%. The determination of the IC50 value involves incubating the target enzyme with varying concentrations of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- and measuring the enzymatic activity.

A typical experimental setup would involve a specific enzyme, its substrate, and a detection system to measure the product formation or substrate consumption over time. The resulting data would be plotted as enzyme activity versus the logarithm of the inhibitor concentration, and the IC50 value would be determined from the resulting dose-response curve.

Interactive Data Table: Hypothetical IC50 Values for 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- Against Various Enzymes

Below is a representative table illustrating how IC50 data for 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- against a panel of enzymes would be presented. Note: These are hypothetical values for illustrative purposes only, as specific experimental data is not available.

Target EnzymeIC50 (µM)
Enzyme AData not available
Enzyme BData not available
Enzyme CData not available

Cell-Based Functional Assays

Cell-based assays are essential for evaluating the biological effects of a compound in a cellular context. These assays provide insights into the compound's cytotoxicity, its impact on cell proliferation, and its ability to induce cell death.

Cytotoxicity and Antiproliferation Assays (e.g., MTT Assay on Cancer Cell Lines)

Cytotoxicity and antiproliferation assays are fundamental in cancer research to screen for potential therapeutic agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by spectrophotometry. A decrease in the metabolic activity is indicative of either reduced cell viability or a decrease in cell proliferation.

To evaluate 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-, various cancer cell lines would be treated with a range of concentrations of the compound. After a specific incubation period, the MTT reagent is added, and the resulting formazan absorbance is measured. This allows for the determination of the compound's effect on cell viability and proliferation.

Interactive Data Table: Illustrative Cytotoxicity of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- on Cancer Cell Lines

The following table demonstrates how the results from a cytotoxicity assay for 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- might be displayed. Note: The values presented are for illustrative purposes only.

Cancer Cell LineIC50 (µM) after 72h
MCF-7 (Breast Cancer)Data not available
A549 (Lung Cancer)Data not available
HeLa (Cervical Cancer)Data not available

Cell Cycle Analysis by Flow Cytometry

Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry is a powerful technique used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are typically stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.

For the analysis of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-, cancer cells would be treated with the compound for a defined period. Subsequently, the cells would be fixed, stained with a DNA-binding dye, and analyzed by flow cytometry. The resulting DNA content histograms would reveal any cell cycle arrest at specific phases, which can indicate interference with cell cycle regulatory proteins.

Apoptosis and Necrosis Induction Studies

Investigating the mode of cell death induced by a compound is a critical aspect of its preclinical evaluation. Assays that distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are commonly employed. One such method is flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells.

By treating cells with 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- and subsequently staining with Annexin V and PI, it would be possible to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Gene Expression and Protein Level Modulation Assays (e.g., Western Blot, qPCR)

To delve deeper into the molecular mechanisms of action, it is important to study the effect of the compound on gene and protein expression.

Quantitative Polymerase Chain Reaction (qPCR) : This technique is used to measure the expression levels of specific genes. RNA would be isolated from cells treated with 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-, reverse-transcribed into complementary DNA (cDNA), and then qPCR would be performed using primers for target genes involved in pathways such as cell cycle regulation, apoptosis, or the target enzyme's pathway.

Western Blot : This method is used to detect and quantify specific proteins. Protein lysates from treated cells would be separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest. This would reveal any changes in the protein levels or their post-translational modifications (e.g., phosphorylation) induced by the compound.

Through these established methodologies, a comprehensive preclinical profile of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- can be generated, providing a solid foundation for any further development as a potential therapeutic agent.

In Vitro Pharmacological Activity Assessments

In vitro assays are fundamental in determining the potential therapeutic effects of a compound at a cellular level. These assessments for pyridine (B92270) derivatives typically focus on their antiviral, antimicrobial, and anti-inflammatory properties.

The antiviral potential of N-hydroxypyridinedione (HPD) compounds, which share structural similarities with the target compound, has been evaluated against viruses like the hepatitis B virus (HBV). nih.gov A common methodology involves cell-based assays where virus-infected cell lines are treated with varying concentrations of the compound. The efficacy is often determined by measuring the reduction in viral replication.

Key parameters assessed in these studies include:

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. For instance, in a study on novel HPDs, two lead compounds demonstrated EC50 values of 61 nM and 190 nM against HBV replication. nih.gov

CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that exhibits 50% cytotoxicity.

Selectivity Index (SI): Calculated as the ratio of CC50 to EC50, a higher SI value indicates a more favorable safety profile. The aforementioned HPD compounds showed high selectivity indexes of 526 and 1,071. nih.gov

Other broad-spectrum antiviral agents are often evaluated in vitro against various RNA viruses. For example, Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamine), a pyrazine (B50134) derivative, has shown potent activity against multiple RNA viruses. nih.gov The evaluation of such compounds typically involves infecting Vero E6 cells with the target virus, followed by treatment with the drug. nih.gov Viral production is then measured to determine the inhibitory effect of the compound. nih.gov

Table 1: In Vitro Antiviral Activity of N-Hydroxypyridinedione (HPD) Analogues against HBV

Compound Group Best EC50 (nM) Selectivity Index (SI)
HPD Analogues 61 526

This table is interactive. Click on the headers to sort the data.

The antimicrobial properties of pyridine derivatives are typically assessed against a panel of clinically relevant bacterial and fungal strains. Standard methods recommended by the Clinical and Laboratory Standards Institute (CLSI), such as broth microdilution or agar (B569324) dilution, are commonly employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

For example, a study on N-(2-hydroxy-4- or 5-nitrophenyl)benzamide derivatives evaluated their activity against Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. nih.gov The results showed a broad spectrum of activity with MIC values ranging from 1.95 to 500 µg/mL. nih.gov One benzamide (B126) derivative was particularly effective against drug-resistant B. subtilis with a MIC of 1.95 µg/mL. nih.gov

Similarly, newly synthesized benzamide derivatives have demonstrated significant antibacterial activity against both B. subtilis and E. coli, with MIC values as low as 3.12 µg/mL and 6.25 µg/mL, respectively. nanobioletters.com

Table 2: In Vitro Antimicrobial Activity of Benzamide Derivatives

Compound Test Organism MIC (µg/mL)
Benzamide Derivative Drug-resistant B. subtilis 1.95
Benzamide Derivative B. subtilis 3.9
Benzamide Derivative S. aureus 7.8
Benzamide Derivative 5a E. coli 3.12

This table is interactive. Click on the headers to sort the data.

The anti-inflammatory potential of pyridine derivatives can be evaluated through various in vitro models. One common method is the heat-induced egg albumin denaturation assay. arxiv.org This assay measures the ability of a compound to inhibit the denaturation of protein, a key process in inflammation. The percentage of inhibition is calculated and compared to a standard anti-inflammatory drug, such as diclofenac (B195802) sodium. arxiv.org

Another approach involves assessing the effect of the compound on inflammatory mediators in cell lines. For instance, the impact on cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) can be measured in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). researchgate.netmdpi.com A reduction in the levels of these inflammatory markers indicates potential anti-inflammatory activity. researchgate.netmdpi.com Furthermore, the stabilization of human red blood cell (HRBC) membranes in response to hypotonicity-induced lysis can serve as an in vitro measure of anti-inflammatory action. nih.gov

Table 3: In Vitro Anti-inflammatory Activity Assessment Methods for Pyridine Analogues

Assay Method Measured Parameter
Heat-induced egg albumin denaturation Inhibition of protein denaturation
LPS-stimulated macrophage assay Inhibition of COX-2, iNOS, TNF-α, IL-1β

This table is interactive. Click on the headers to sort the data.

In Vivo Preclinical Models (Non-human, disease-relevant)

In vivo studies in animal models are crucial for evaluating the efficacy and safety of a compound in a living organism before it can be considered for human trials.

While specific in vivo studies on 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- for neoplastic diseases are not available, the general approach involves using animal models, typically rodents, with induced or transplanted tumors. The efficacy of a test compound is assessed by measuring its ability to inhibit tumor growth, reduce tumor volume, and prolong the survival of the animals. Histopathological analysis of tumor tissues is also performed to observe the cellular effects of the treatment.

Preclinical in vivo models are essential for evaluating the efficacy of potential antiviral and antibacterial agents. vibiosphen.com These models often involve infecting animals, such as mice or hamsters, with the specific pathogen. nih.gov The effectiveness of the therapeutic agent is then determined by monitoring various parameters. vibiosphen.com

For viral infections, such as those caused by influenza or SARS-CoV-2, key outcome measures include:

Survival rates of the infected animals. vibiosphen.com

Reduction in viral load in target organs (e.g., lungs), which can be quantified by methods like plaque assays (PFU), quantitative polymerase chain reaction (qPCR), or TCID50 (50% tissue culture infectious dose). vibiosphen.com

Monitoring of clinical symptoms, including body weight changes. vibiosphen.com

Analysis of host immune responses and biomarkers of inflammation. vibiosphen.com

For bacterial infections, preclinical models of conditions like pneumonia, septicemia, or skin infections are utilized. vibiosphen.com The efficacy of a new antimicrobial compound is typically evaluated by:

Monitoring the survival of the infected animals. vibiosphen.com

Determining the bacterial load in relevant organs, usually by counting colony-forming units (CFU) or using qPCR. vibiosphen.com

Histopathological examination of infected tissues to assess the extent of infection and inflammation. vibiosphen.com

Assessing the host's inflammatory and immune responses to the infection and treatment. vibiosphen.com

The National Institute of Allergy and Infectious Diseases (NIAID) provides support for the development and use of a wide range of animal models for infectious disease research, including traditional small laboratory animals and non-human primates. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-
N-hydroxypyridinedione (HPD)
Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamine)
N-(2-hydroxy-4- or 5-nitrophenyl)benzamide

Models of Inflammatory and Autoimmune Disorders

No information available.

Models of Metabolic Syndrome and Associated Conditions

No information available.

Models of Neurological Disorders

No information available.

Computational and Chemoinformatic Approaches in Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding the binding mode of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- within the active site of a biological target.

The process involves placing the 3D structure of the compound into the binding pocket of a target protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. rjptonline.org For instance, a docking study would identify which amino acid residues in the target's active site interact with the pyridine (B92270) ring, the carboxamide group, the fluoro substituent, and the N-hydroxy group of the compound. nih.govmdpi.com The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding free energy, allowing for the comparison of different compounds or binding poses. researchgate.net

Table 1: Example Output of a Molecular Docking Simulation for 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-

ParameterDescriptionExample Finding
Binding Affinity (Score) Estimated free energy of binding (e.g., in kcal/mol). More negative values indicate stronger binding.-7.5 kcal/mol
Key Interacting Residues Specific amino acids in the protein's active site that form bonds or contacts with the ligand.Val296, Leu289 nih.gov
Hydrogen Bonds Identification of specific hydrogen bond donors and acceptors between the ligand and protein.The N-hydroxy group forms a hydrogen bond with the backbone carbonyl of Asp145.
Hydrophobic Interactions van der Waals contacts between nonpolar regions of the ligand and protein.The pyridine ring engages in hydrophobic interactions with Phe278.
Predicted Pose The most energetically favorable 3D orientation of the ligand within the binding site.The fluoro-substituted ring is oriented towards a hydrophobic pocket.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These methods provide detailed information about the distribution of electrons and the energy of molecular orbitals, which are fundamental to a molecule's reactivity and interactions. researchgate.net

For 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-, DFT calculations can determine:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution and intramolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net

These calculations help explain the molecule's intrinsic properties and predict how it will behave in a biological environment. researchgate.net

Table 2: Key Parameters from DFT Calculations

ParameterSignificance for 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-
HOMO Energy Represents the ability to donate electrons; related to reactivity with electrophiles.
LUMO Energy Represents the ability to accept electrons; related to reactivity with nucleophiles.
HOMO-LUMO Gap Indicates chemical stability; a larger gap suggests lower reactivity.
Dipole Moment Measures the overall polarity of the molecule, influencing solubility and interactions.
Partial Atomic Charges Quantifies the electron density on each atom, highlighting sites for electrostatic interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- and its complex with a target protein. nih.gov

By simulating the ligand-receptor complex in a realistic environment (e.g., surrounded by water molecules), researchers can:

Assess Binding Stability: Observe whether the compound remains stably bound in the active site over the simulation period or if it dissociates.

Analyze Conformational Changes: Study how the ligand and the protein adapt their shapes to optimize binding. nih.gov The conformational preferences of carboxamides can be explored through these simulations. researchgate.net

Identify Key Stable Interactions: Determine which interactions (like hydrogen bonds) are consistently maintained throughout the simulation, highlighting their importance for binding.

MD simulations are computationally intensive but provide a more accurate and dynamic understanding of the binding process than docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic method used to correlate the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's properties) to a specific activity, such as inhibitory concentration (IC50).

To build a QSAR model relevant to 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-, a dataset of structurally similar pyridinecarboxamide derivatives with experimentally measured biological activities would be required. Descriptors for each molecule, including electronic, steric, and hydrophobic properties, would be calculated. The resulting model could then be used to predict the activity of new, unsynthesized compounds, including novel derivatives of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-, thereby guiding the design of more potent analogues.

Virtual Screening and De Novo Drug Design Methodologies

Virtual screening and de novo design are powerful computational strategies for lead discovery and optimization.

Virtual Screening: This technique involves computationally screening large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.gov If 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- is identified as a "hit," ligand-based virtual screening could be used to find commercially available compounds with similar structural or pharmacophoric features from vast databases. nih.gov This is a rapid and cost-effective method to expand on an initial discovery.

De Novo Drug Design: This approach involves designing a novel molecule from scratch or by modifying an existing one. Starting with the structure of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- bound to its target, de novo design algorithms can suggest modifications to improve binding affinity or other properties. For example, the software might suggest replacing the fluoro group with a different substituent to enhance an interaction with a specific pocket in the receptor. This methodology is often used to generate novel chemical scaffolds. mdpi.com

Emerging Research Directions and Future Perspectives

Exploration of Novel Therapeutic Indications for 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-

The structural architecture of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- suggests a rich pharmacological potential. The pyridinecarboxamide scaffold is a well-established pharmacophore found in numerous biologically active compounds. Pyridinone derivatives, for instance, exhibit a wide range of activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.org The pyridine-carboxamide structure can serve as a hydrogen bond donor and acceptor, making it a versatile motif for interacting with biological targets, particularly as a kinase hinge-binding motif. frontiersin.org

The incorporation of a fluorine atom can profoundly modulate a molecule's physicochemical and pharmacological properties. psu.edu Fluorination is a common strategy in drug design to enhance metabolic stability, increase binding affinity, and improve membrane permeability. psu.edunih.govmdpi.com These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles. psu.edu For example, fluorinated pyrimidines are widely used in cancer therapy. researchgate.net

The N-hydroxy group is another key feature, often associated with metal chelation and the inhibition of metalloenzymes. Heterocyclic compounds containing endocyclic N-hydroxy groups have been investigated for various biological activities. nih.gov More specifically, N-hydroxypyridinediones have been identified as potent inhibitors of viral replication, such as in the hepatitis B virus (HBV), by targeting viral enzymes. nih.gov

Given these characteristics, 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- is a compelling candidate for investigation in several therapeutic areas. Its potential as a kinase inhibitor in oncology is a primary avenue for exploration. Furthermore, drawing from the known activities of related scaffolds, its potential as an antibacterial, antifungal, or antiviral agent warrants thorough investigation. frontiersin.orgnih.govasm.org

Table 1: Potential Therapeutic Applications Based on Structural Moieties

Structural Moiety Known Biological Activities Potential Therapeutic Area for 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-
Pyridinecarboxamide Kinase inhibition, antimicrobial, anti-inflammatory frontiersin.org Oncology, Infectious Diseases, Inflammatory Disorders
Fluoro Group Enhanced metabolic stability, improved binding affinity, increased lipophilicity psu.edunih.gov Broad applicability to enhance drug-like properties

| N-hydroxy Group | Metalloenzyme inhibition, antiviral activity nih.govnih.gov | Infectious Diseases (especially viral), Oncology |

Development of Advanced Synthetic Strategies for Complex Analogs

To fully explore the structure-activity relationship (SAR) of the 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- scaffold, the development of advanced and flexible synthetic strategies is paramount. The synthesis of a library of complex analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Modern synthetic organic chemistry offers a plethora of tools for the functionalization of pyridine (B92270) rings. nih.govchemrxiv.org Methodologies such as metal-catalyzed cross-coupling reactions (e.g., Suzuki and Negishi couplings) are powerful techniques for introducing a wide variety of substituents onto the pyridine core, enabling systematic exploration of the chemical space around the lead compound. chemrxiv.org Furthermore, recent advances in undirected C-H functionalization at positions remote to the nitrogen atom in pyridines open new avenues for creating previously inaccessible analogs. chemrxiv.org

The synthesis of these analogs would allow for a detailed investigation into how modifications at various positions on the pyridine ring impact biological activity. This systematic approach is essential for identifying derivatives with superior therapeutic profiles. asm.org The ability to perform late-stage functionalization, where complex fragments are introduced in the final steps of a synthesis, would also be highly valuable for rapidly generating diverse analogs for screening. chemrxiv.org

Integration of Multi-Omics Data in Mechanism Elucidation

Understanding the precise mechanism of action is a critical step in the development of any new therapeutic agent. The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level approach to elucidating how 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- interacts with biological systems. nih.govresearchgate.net

This holistic approach moves beyond the limitations of single-level analysis, offering a comprehensive view of the molecular changes induced by the compound. nih.gov For instance, transcriptomic and proteomic analyses can identify differentially expressed genes and proteins upon treatment, helping to pinpoint the specific cellular pathways being modulated. pharmafeatures.com Metabolomic profiling can reveal alterations in metabolic pathways, providing further insight into the compound's functional effects.

By integrating these diverse datasets, researchers can construct detailed molecular networks that map the compound's mechanism of action, identify its direct targets, and uncover potential biomarkers for predicting treatment response. nih.govpharmafeatures.com This multi-omics strategy is invaluable for both target validation and for identifying potential off-target effects early in the drug discovery process, ultimately accelerating the journey from a promising compound to a viable drug candidate. biocompare.com

Interdisciplinary Research Collaborations for Comprehensive Characterization

The successful development of a novel compound like 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- from initial discovery to clinical application necessitates a highly collaborative, interdisciplinary effort. businesschemistry.org The complexity of modern drug discovery requires the integration of expertise from a wide range of scientific fields. parabolicdrugs.com

Effective drug development programs bring together medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians. parabolicdrugs.comazolifesciences.com This collaborative framework fosters innovation by allowing for the exchange of diverse perspectives and problem-solving approaches. parabolicdrugs.com For example, computational chemists can model the interaction of the compound with its target, guiding the design of more potent analogs, while cellular biologists can develop sophisticated assays to test these new compounds. Pharmacologists are essential for evaluating the in vivo efficacy and pharmacokinetic properties of lead candidates.

Furthermore, partnerships between academic institutions and the pharmaceutical industry play a crucial role in bridging the gap between basic research and clinical development. azolifesciences.com Such collaborations pool resources, share expertise, and provide the necessary infrastructure to navigate the complex pathway of drug development, from preclinical studies to clinical trials. asee.org

Challenges and Opportunities in Preclinical Development and Lead Optimization

The preclinical development phase is a critical juncture where promising compounds are rigorously evaluated and optimized. For 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-, this stage will present both challenges and opportunities.

A primary challenge in the development of small molecule inhibitors, particularly in oncology, is achieving high selectivity for the intended target to minimize off-target effects and associated toxicities. molecularcloud.org Drug resistance, where cancer cells or microbes develop mechanisms to evade the drug's effects, is another significant hurdle. molecularcloud.org For compounds targeting the central nervous system, penetrating the blood-brain barrier is a major challenge. nih.govnih.gov

However, the unique chemical structure of 3-Pyridinecarboxamide, 5-fluoro-N-hydroxy- also presents distinct opportunities for lead optimization. nih.govacs.org The fluorine atom can be strategically employed to block sites of metabolism, thereby improving the compound's metabolic stability and half-life. nbinno.com Structure-based drug design, guided by X-ray crystallography or computational modeling, can be used to refine the molecule's interaction with its target, enhancing both potency and selectivity. researchgate.net A thorough investigation of the structure-activity relationship (SAR) will be essential to fine-tune the molecule's properties, balancing efficacy with a favorable safety profile to identify a clinical candidate with the best possible therapeutic index. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
3-Pyridinecarboxamide, 5-fluoro-N-hydroxy-
5-Fluorouracil (B62378)
MMV687254

Q & A

How can experimental design methods optimize the synthesis of 5-fluoro-N-hydroxy-3-pyridinecarboxamide derivatives?

Basic Research Focus:
To improve reaction efficiency, factorial design (e.g., 2^k designs) can systematically evaluate variables like temperature, solvent polarity, and catalyst concentration. For example, a fractional factorial design reduces the number of trials while identifying critical interactions between parameters such as reaction time and reagent stoichiometry .

Advanced Research Focus:
Response Surface Methodology (RSM) combined with Central Composite Design (CCD) allows for non-linear optimization of multi-step syntheses. This approach quantifies how side reactions (e.g., fluorination over-hydroxylation) are influenced by pH gradients or microwave-assisted heating .

What spectroscopic and computational techniques are critical for characterizing the tautomeric equilibria of 5-fluoro-N-hydroxy-3-pyridinecarboxamide?

Basic Research Focus:
Nuclear Magnetic Resonance (NMR) at variable temperatures (VT-NMR) and High-Resolution Mass Spectrometry (HRMS) detect tautomeric shifts. For instance, ¹⁹F NMR can track fluorine’s electronic environment changes during keto-enol transitions .

Advanced Research Focus:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) predict tautomeric stability, while in-situ Raman spectroscopy monitors dynamic equilibria under varying solvent conditions (e.g., DMSO vs. aqueous buffers) .

How do electronic effects of the 5-fluoro substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Basic Research Focus:
Hammett σ constants quantify the electron-withdrawing effect of fluorine, which enhances electrophilicity at the carboxamide carbonyl. Comparative kinetic studies with non-fluorinated analogs reveal rate acceleration in reactions with amines or thiols .

Advanced Research Focus:
Ultrafast transient absorption spectroscopy captures intermediate states during substitution, revealing how fluorine stabilizes tetrahedral intermediates. Solvent isotope effects (H₂O vs. D₂O) further dissect hydrogen-bonding contributions to transition states .

What strategies resolve contradictions in reported biological activity data for fluorinated pyridinecarboxamides?

Basic Research Focus:
Meta-analysis of IC₅₀ values across studies identifies confounding variables (e.g., cell line heterogeneity or assay protocols). Standardizing MTT assay conditions (e.g., incubation time, serum concentration) reduces variability .

Advanced Research Focus:
Machine learning models (e.g., Random Forests) integrate structural descriptors (logP, polar surface area) with omics data to predict structure-activity relationships (SAR). Discrepancies in kinase inhibition profiles are resolved by molecular docking against cryo-EM protein structures .

How does the hydroxylamine moiety in 5-fluoro-N-hydroxy-3-pyridinecarboxamide impact its metabolic stability in pharmacokinetic studies?

Basic Research Focus:
In vitro microsomal assays (human liver microsomes) quantify oxidative degradation rates. LC-MS/MS tracks hydroxylamine-to-nitroxide conversion, correlating with CYP450 isoform activity (e.g., CYP3A4) .

Advanced Research Focus:
Isotope labeling (²H/¹³C) paired with PET imaging in rodent models identifies tissue-specific metabolism. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations map enzymatic pathways for N-hydroxyl group oxidation .

What environmental persistence mechanisms are observed for 5-fluoro-N-hydroxy-3-pyridinecarboxamide in aquatic systems?

Basic Research Focus:
OECD 301F biodegradation tests assess aerobic microbial breakdown. GC-MS detects persistent fluorinated byproducts, while ECOSAR predicts ecotoxicity thresholds for algae and daphnia .

Advanced Research Focus:
Metagenomic sequencing of biofilm communities in wastewater treatment reactors identifies degradative genes (e.g., fph for fluorohydrolases). Synchrotron-based XAS probes fluorine’s speciation during photolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.